MAO-B Inhibition: Benzoxathiolone Sulfonic Ester Derivatives Outperform Clinical Controls Safinamide and Isatin
In a head-to-head in vitro study, the benzoxathiolone sulfonic ester derivative 2a achieved an MAO-B IC50 of 0.001 µM, which is 88‑fold more potent than the clinically used MAO-B inhibitor safinamide (IC50 = 0.088 µM) and 2,800‑fold more potent than isatin (IC50 = 2.80 µM) [1]. The ester derivative 2b (IC50 = 0.003 µM) also surpassed safinamide by approximately 29‑fold, confirming that the benzoxathiolone scaffold can be tuned to exceed the potency of established positive controls [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human MAO-B |
|---|---|
| Target Compound Data | Derivative 2a: IC50 = 0.001 µM; Derivative 2b: IC50 = 0.003 µM |
| Comparator Or Baseline | Safinamide: IC50 = 0.088 µM; Isatin: IC50 = 2.80 µM |
| Quantified Difference | 2a vs. safinamide: 88‑fold improvement; 2a vs. isatin: 2,800‑fold improvement; 2b vs. safinamide: ~29‑fold improvement |
| Conditions | Recombinant human MAO-B, in vitro fluorometric assay, 37 °C, pH 7.4 |
Why This Matters
For teams screening MAO-B inhibitors for Parkinson's disease or neuropsychiatric disorders, the benzoxathiolone chemotype can deliver sub‑nanomolar potency that rivals or exceeds established drugs, directly reducing the amount of compound needed per assay and lowering the risk of off‑target binding at higher concentrations.
- [1] Mostert, S., Petzer, A., & Petzer, J. P. 'Design, synthesis, and evaluation of benzoxathiolone derivatives as monoamine oxidase inhibitors and antibacterial agents,' Medicinal Chemistry Research, 2025, 34, 1–15. View Source
